molecular formula C18H19FN4O2 B6449702 2-(4-benzoylpiperazin-1-yl)-6-cyclopropyl-5-fluoro-3,4-dihydropyrimidin-4-one CAS No. 2549047-67-6

2-(4-benzoylpiperazin-1-yl)-6-cyclopropyl-5-fluoro-3,4-dihydropyrimidin-4-one

Cat. No.: B6449702
CAS No.: 2549047-67-6
M. Wt: 342.4 g/mol
InChI Key: JPSAYEMNWXSQAS-UHFFFAOYSA-N
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Description

2-(4-benzoylpiperazin-1-yl)-6-cyclopropyl-5-fluoro-3,4-dihydropyrimidin-4-one is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzoylpiperazine moiety, a cyclopropyl group, and a fluorinated dihydropyrimidinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzoylpiperazin-1-yl)-6-cyclopropyl-5-fluoro-3,4-dihydropyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Benzoylpiperazine Moiety: This step involves the reaction of piperazine with benzoyl chloride under basic conditions to form N-benzoylpiperazine.

    Fluorination and Pyrimidinone Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to enhance reaction efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzoylpiperazin-1-yl)-6-cyclopropyl-5-fluoro-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or hydrogenated products.

Scientific Research Applications

2-(4-benzoylpiperazin-1-yl)-6-cyclopropyl-5-fluoro-3,4-dihydropyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including its role as a ligand for specific receptors or enzymes.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-benzoylpiperazin-1-yl)-6-cyclopropyl-5-fluoro-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Similar structure with a phenyl group instead of a benzoyl group.

    4-benzoyl-1,5-diphenyl-N-(2-sulfamoylphenyl)-1H-pyrazole-3-carboxamide: Contains a benzoylpiperazine moiety but with different functional groups.

Uniqueness

2-(4-benzoylpiperazin-1-yl)-6-cyclopropyl-5-fluoro-3,4-dihydropyrimidin-4-one is unique due to the combination of its benzoylpiperazine moiety, cyclopropyl group, and fluorinated dihydropyrimidinone core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-(4-benzoylpiperazin-1-yl)-4-cyclopropyl-5-fluoro-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2/c19-14-15(12-6-7-12)20-18(21-16(14)24)23-10-8-22(9-11-23)17(25)13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSAYEMNWXSQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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